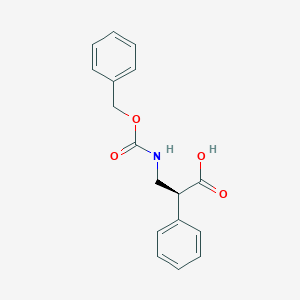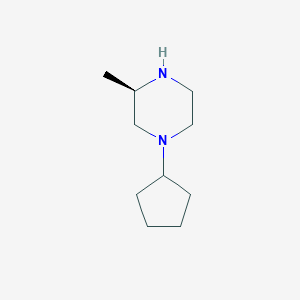![molecular formula C12H12F3NO3 B12815997 2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)
2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-(trifluoromethyl)benzoyl)glycinate is an organic compound with the molecular formula C12H12F3NO3 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzoyl moiety, and an ethyl ester of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(trifluoromethyl)benzoyl)glycinate typically involves the esterification of glycine with ethyl (4-(trifluoromethyl)benzoyl) chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (4-(trifluoromethyl)benzoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl moiety, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives
Aplicaciones Científicas De Investigación
Ethyl (4-(trifluoromethyl)benzoyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of Ethyl (4-(trifluoromethyl)benzoyl)glycinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways .
Comparación Con Compuestos Similares
- Ethyl (4-(trifluoromethyl)phenyl)glycinate
- Ethyl (4-(trifluoromethyl)benzoyl)alaninate
- Ethyl (4-(trifluoromethyl)benzoyl)valinate
Comparison: Ethyl (4-(trifluoromethyl)benzoyl)glycinate stands out due to its unique combination of the trifluoromethyl group and glycine ester. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to other similar compounds. The presence of the trifluoromethyl group also enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H12F3NO3 |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
2-[ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C12H12F3NO3/c1-2-16(7-10(17)18)11(19)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3,(H,17,18) |
Clave InChI |
DSTDZLQKMQRDPW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)O)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
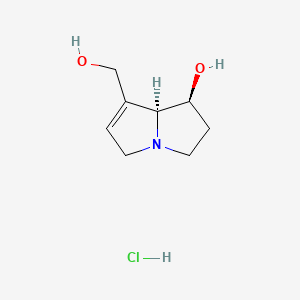
![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)

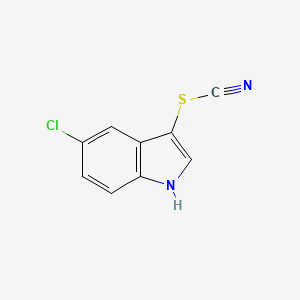
![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)
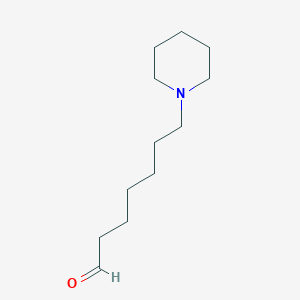

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
